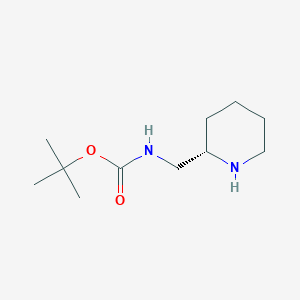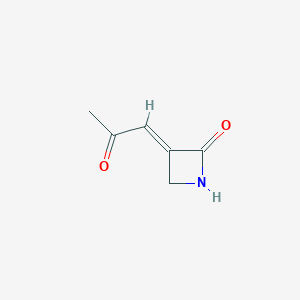
3-(2-Oxopropylidene)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxopropylidene)azetidin-2-one, also known as 3-OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used in the synthesis of numerous biologically active molecules.
作用機序
The mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one is not well understood. However, it is believed that 3-(2-Oxopropylidene)azetidin-2-one acts as a Michael acceptor, which is a compound that can undergo a nucleophilic addition reaction with a nucleophile. This property of 3-(2-Oxopropylidene)azetidin-2-one makes it a useful building block for the synthesis of various biologically active molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(2-Oxopropylidene)azetidin-2-one have not been extensively studied. However, it has been reported that 3-(2-Oxopropylidene)azetidin-2-one has low toxicity and is relatively non-toxic to cells.
実験室実験の利点と制限
One of the major advantages of 3-(2-Oxopropylidene)azetidin-2-one is its versatility as a building block for the synthesis of various biologically active molecules. Another advantage is its low toxicity. However, one of the limitations of 3-(2-Oxopropylidene)azetidin-2-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions related to 3-(2-Oxopropylidene)azetidin-2-one. One direction is the development of new synthetic methods for 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Another direction is the investigation of the mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Additionally, further research is needed to explore the potential applications of 3-(2-Oxopropylidene)azetidin-2-one in various fields, including medicinal chemistry, materials science, and organic synthesis.
合成法
The synthesis of 3-(2-Oxopropylidene)azetidin-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 3-(2-Oxopropylidene)azetidin-2-one. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of sodium ethoxide, followed by treatment with acetic anhydride.
科学的研究の応用
3-(2-Oxopropylidene)azetidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2-Oxopropylidene)azetidin-2-one has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antibacterial agents, and antiviral agents. In materials science, 3-(2-Oxopropylidene)azetidin-2-one has been used as a monomer for the synthesis of biodegradable polymers. In organic synthesis, 3-(2-Oxopropylidene)azetidin-2-one has been used as a versatile building block for the synthesis of diverse compounds.
特性
CAS番号 |
132880-09-2 |
|---|---|
製品名 |
3-(2-Oxopropylidene)azetidin-2-one |
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC名 |
(3E)-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-4(8)2-5-3-7-6(5)9/h2H,3H2,1H3,(H,7,9)/b5-2+ |
InChIキー |
JLDIHAVZJSLHST-GORDUTHDSA-N |
異性体SMILES |
CC(=O)/C=C/1\CNC1=O |
SMILES |
CC(=O)C=C1CNC1=O |
正規SMILES |
CC(=O)C=C1CNC1=O |
同義語 |
3-(2-oxopropylidene)azetidin-2-one 3-OPAO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
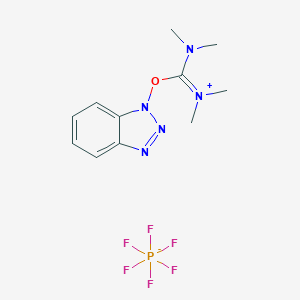
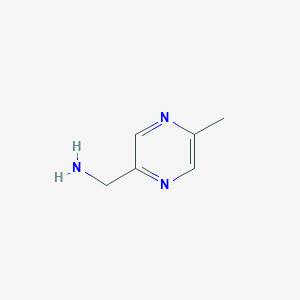

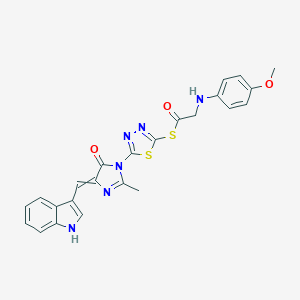
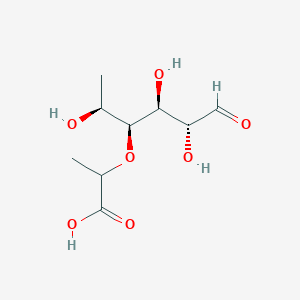
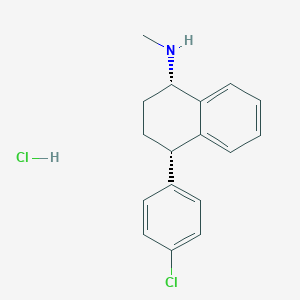
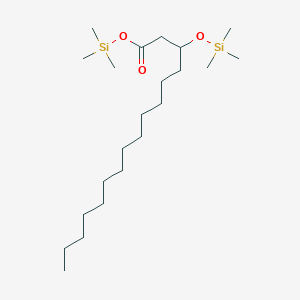
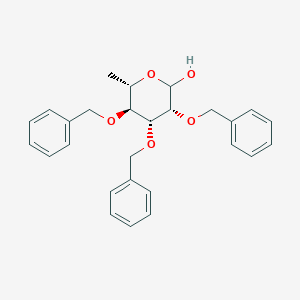
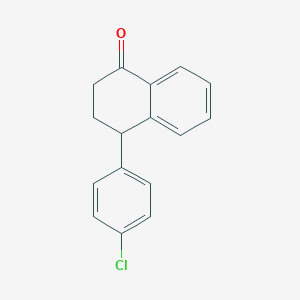
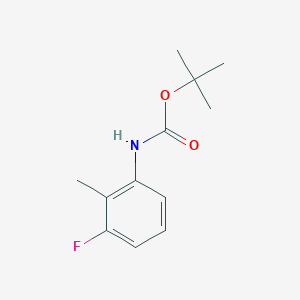
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
